molecular formula C15H18BrN5O B2995856 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine CAS No. 2379970-32-6

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine

Cat. No.: B2995856
CAS No.: 2379970-32-6
M. Wt: 364.247
InChI Key: OBAZGEAETNAHIE-UHFFFAOYSA-N
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Description

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine typically involves multiple steps:

    Ether Formation: The bromopyrimidine is then reacted with a piperidine derivative to form the ether linkage.

    Methylation: The final step involves the methylation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Biology: The compound may be used in the study of biological pathways and mechanisms.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds or other interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    4-(5-Bromopyrimidin-2-yl)morpholine: Similar but with a morpholine ring instead of a piperidine ring.

Uniqueness

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c1-11-5-14(20-10-19-11)21-4-2-3-12(8-21)9-22-15-17-6-13(16)7-18-15/h5-7,10,12H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAZGEAETNAHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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